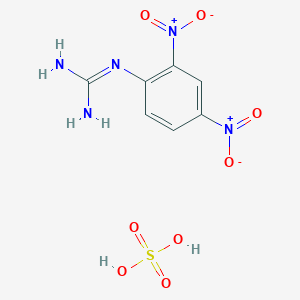![molecular formula C8H10N2OS B15174201 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol](/img/structure/B15174201.png)
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
The synthesis of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core. Subsequent functionalization of this core with ethanol can be achieved through nucleophilic substitution reactions . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or tetrahydrofuran, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with essential biological processes in microorganisms .
Comparison with Similar Compounds
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol can be compared with other similar compounds such as:
1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone: This compound shares a similar core structure but differs in the position and type of substituents, leading to different chemical and biological properties.
(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)-methylamine: Another related compound with variations in the functional groups attached to the core structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol |
InChI |
InChI=1S/C8H10N2OS/c1-5-7(6(2)11)12-8-9-3-4-10(5)8/h3-4,6,11H,1-2H3 |
InChI Key |
NWVJJPPHTWLLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=CN12)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B15174144.png)
![4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174152.png)
![6-[2-(dimethylamino)ethyl-methylamino]-1,3-dimethyl-N-[(3-propan-2-yloxyphenyl)carbamoyl]pyrazolo[3,4-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B15174158.png)

![3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15174173.png)
![Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B15174174.png)
![(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B15174176.png)
![14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B15174177.png)




